FAPy-adenine Endonuclease IV Incision Kinetics: Differential α-Anomer vs. β-Anomer Recognition
Endonuclease IV (Endo IV) exhibits pronounced anomer-specific incision activity toward FAPy-adenine, with the α-C-Fapy·dA anomer serving as an efficient substrate while the β-anomer is poorly recognized. This differential recognition enables the use of Endo IV as a configurational probe for determining the anomeric composition of FAPy-adenine lesions in DNA. In contrast, Fapy·dG under identical conditions is incised to less than 5%, indicating that the enzyme's substrate discrimination extends beyond anomerism to the specific purine base structure [1]. The data demonstrate that FAPy-adenine's unique α-anomer substrate property is not shared by the corresponding guanine-derived formamidopyrimidine lesion.
| Evidence Dimension | Michaelis-Menten kinetics for Endo IV incision |
|---|---|
| Target Compound Data | Km = 144.0 ± 7.5 nM, kcat = 0.58 ± 0.21 min⁻¹ (α-C-Fapy·dA) |
| Comparator Or Baseline | β-Fapy·dA (poor substrate); Fapy·dG (<5% incision under comparable conditions) |
| Quantified Difference | α-anomer is a defined kinetic substrate; β-anomer exhibits negligible activity; Fapy·dG incision <5% of total substrate |
| Conditions | In vitro Endo IV incision assay using C-nucleoside analogues of Fapy·dA; duplex DNA substrates |
Why This Matters
This anomer-specific kinetic signature provides a validated biochemical tool for quantifying FAPy-adenine configurational status in DNA, a capability not available for non-epimerizable lesions like 8-oxoadenine.
- [1] Patro, J. N., Haraguchi, K., Delaney, M. O., & Greenberg, M. M. (2004). Probing the configurations of formamidopyrimidine lesions Fapy.dA and Fapy.dG in DNA using endonuclease IV. Biochemistry, 43(42), 13397-13403. View Source
